molecular formula C17H38Si6 B14706902 [Dimethyl(phenyl)silyl](nonamethyl)pentasilolane CAS No. 23118-88-9

[Dimethyl(phenyl)silyl](nonamethyl)pentasilolane

Cat. No.: B14706902
CAS No.: 23118-88-9
M. Wt: 411.0 g/mol
InChI Key: QWEHYAVTIBUPID-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silylpentasilolane is a unique organosilicon compound characterized by its complex structure, which includes both dimethyl(phenyl)silyl and nonamethylpentasilolane groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(phenyl)silylpentasilolane typically involves the reaction of dimethyl(phenyl)silyl chloride with nonamethylpentasilolane in the presence of a suitable base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Common bases used in this synthesis include lithium diisopropylamide (LDA) and sodium hydride (NaH).

Industrial Production Methods

Industrial production of Dimethyl(phenyl)silylpentasilolane may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silylpentasilolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using hydrosilanes or metal hydrides, resulting in the formation of silyl ethers or silanes.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as alkoxides or amines replace the phenyl or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrosilanes, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions include silanols, siloxanes, silyl ethers, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl(phenyl)silylpentasilolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates and as a precursor for other organosilicon compounds.

    Biology: Employed in the synthesis of bioactive molecules and as a protective group in the modification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the development of novel pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as silicone polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl(phenyl)silylpentasilolane involves its ability to form stable silicon-carbon bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Silicon-carbon bond formation: The compound can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new silicon-carbon bonds.

    Protective group chemistry: The dimethyl(phenyl)silyl group can protect reactive functional groups during chemical synthesis, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A simpler organosilicon compound used in similar protective group chemistry.

    Phenyltrimethylsilane: Another organosilicon compound with similar reactivity but different steric and electronic properties.

    Hexamethyldisiloxane: A related compound used in the synthesis of silicone polymers and as a reagent in organic synthesis.

Uniqueness

Dimethyl(phenyl)silylpentasilolane is unique due to its combination of dimethyl(phenyl)silyl and nonamethylpentasilolane groups, which provide distinct steric and electronic properties. This uniqueness allows for specific applications in chemical synthesis and materials science that are not achievable with simpler organosilicon compounds.

Properties

CAS No.

23118-88-9

Molecular Formula

C17H38Si6

Molecular Weight

411.0 g/mol

IUPAC Name

dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-phenylsilane

InChI

InChI=1S/C17H38Si6/c1-18(2,17-15-13-12-14-16-17)23(11)21(7,8)19(3,4)20(5,6)22(23,9)10/h12-16H,1-11H3

InChI Key

QWEHYAVTIBUPID-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)C2=CC=CC=C2)(C)C)(C)C)C

Origin of Product

United States

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